(2-chloro-6-methylquinolin-3-yl)methanol
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Overview
Description
(2-chloro-6-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloroquinoline-3-carbaldehyde as an intermediate, which is then reduced to form the desired methanol derivative . The reaction conditions often include the use of catalysts such as piperidine, pyridine, or triethylamine .
Industrial Production Methods
Industrial production of (2-chloro-6-methylquinolin-3-yl)methanol may involve large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-3-carboxylic acids, various alcohol derivatives, and substituted quinoline compounds .
Scientific Research Applications
(2-chloro-6-methylquinolin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (2-chloro-6-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-methanol
- 2-Chloro-6-ethoxy-3-methylquinoline
- 2-Chloro-6-methylquinoline-3-carbonitrile
Uniqueness
(2-chloro-6-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group at the 3-position and chlorine atom at the 2-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
(2-chloro-6-methylquinolin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQVWLZEYAYKHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357708 |
Source
|
Record name | 2-Chloro-6-methylquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-97-8 |
Source
|
Record name | 2-Chloro-6-methylquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123637-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the spatial arrangement of atoms in (2-Chloro-6-methylquinolin-3-yl)methanol?
A1: The molecule of this compound is described as nearly planar. The root mean square deviation for its non-hydrogen atoms is a mere 0.026 Å. [] This indicates that the majority of atoms lie within a single plane.
Q2: How do the molecules of this compound arrange themselves in a solid state?
A2: In its crystal form, this compound molecules interact through hydrogen bonding. Specifically, O—H⋯O hydrogen bonds link the molecules, forming C(2) chains. [] This type of bonding contributes to the stability of the crystal structure. In addition to hydrogen bonding, weak C—H⋯π interactions and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.713 (3) Å, further stabilize the crystal structure. []
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